2-methyl-1-[(3R)-pyrrolidin-3-yl]-1H-1,3-benzodiazole hydrochloride
Description
2-Methyl-1-[(3R)-pyrrolidin-3-yl]-1H-1,3-benzodiazole hydrochloride (CAS: 19485-37-1) is a bicyclic heterocyclic compound featuring a benzodiazole core substituted with a methyl group and a (3R)-pyrrolidine ring. Its molecular formula is C₁₂H₁₅ClN₃ (Mol. Weight: 236.72 g/mol). Its stereochemistry at the pyrrolidine 3R position may influence biological activity, a critical factor in drug design.
Properties
IUPAC Name |
2-methyl-1-[(3R)-pyrrolidin-3-yl]benzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-9-14-11-4-2-3-5-12(11)15(9)10-6-7-13-8-10;/h2-5,10,13H,6-8H2,1H3;1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNJEZJTWBQTRB-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCNC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N1[C@@H]3CCNC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-[(3R)-pyrrolidin-3-yl]-1H-1,3-benzodiazole hydrochloride typically involves the construction of the benzodiazole core followed by the introduction of the pyrrolidinyl group. One common method involves the cyclization of an o-phenylenediamine derivative with a suitable carboxylic acid or its derivative under acidic conditions. The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction using a pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The purification process typically involves recrystallization or chromatography to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-[(3R)-pyrrolidin-3-yl]-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrrolidine in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a benzodiazole derivative with additional oxygen-containing functional groups, while reduction may lead to the formation of a more saturated benzodiazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and other diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-1-[(3R)-pyrrolidin-3-yl]-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between the target compound and analogs:
Key Observations
Impact of Substituents: The methyl group on the benzodiazole core in the target compound may enhance lipophilicity compared to non-methylated analogs like 1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride.
Stereochemical Considerations :
- The (3R)-pyrrolidine configuration in the target compound could confer distinct binding properties in biological systems compared to racemic or alternative stereoisomers.
Core Heterocycle Modifications: Replacing benzodiazole with imidazole (e.g., Mol.
Crystallographic Insights
While direct crystallographic data for the target compound is unavailable, structurally related benzodiazole-pyrrolidine hybrids (e.g., ) exhibit N-H···N hydrogen bonding , forming supramolecular chains. Such interactions may influence solubility and solid-state stability.
Pharmacological Potential
- Benzodiazole derivatives are often explored as kinase inhibitors or GPCR modulators due to their planar aromatic systems.
Biological Activity
2-Methyl-1-[(3R)-pyrrolidin-3-yl]-1H-1,3-benzodiazole hydrochloride is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and applications in various fields, including pharmacology and medicinal chemistry.
The compound has the following chemical properties:
- Molecular Formula : C10H12ClN3
- Molecular Weight : 215.68 g/mol
- IUPAC Name : 2-methyl-1-[(3R)-pyrrolidin-3-yl]-1H-benzodiazole hydrochloride
Research indicates that compounds with a benzodiazole core often exhibit diverse biological activities. The mechanism of action for 2-methyl-1-[(3R)-pyrrolidin-3-yl]-1H-benzodiazole hydrochloride may involve:
- Receptor Modulation : Interaction with neurotransmitter receptors, potentially influencing central nervous system activity.
- Enzyme Inhibition : Inhibition of specific enzymes related to disease processes, which could lead to therapeutic effects.
Biological Activities
The biological activities of this compound can be categorized into several areas:
Antimicrobial Activity
Recent studies have shown that derivatives of benzodiazoles exhibit antimicrobial properties. For example:
- MIC Values : Compounds similar to 2-methyl-1-[(3R)-pyrrolidin-3-yl]-1H-benzodiazole hydrochloride have demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Benzodiazole derivatives have been investigated for their anticancer potential:
- Cell Line Studies : Compounds have shown cytotoxic effects in vitro against several cancer cell lines, with IC50 values indicating significant growth inhibition .
Neuropharmacological Effects
Given the structure's similarity to known psychoactive compounds, there is potential for neuropharmacological applications:
- CNS Activity : Preliminary studies suggest modulation of neurotransmitter systems, which may lead to anxiolytic or antidepressant effects.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzodiazole derivatives, including 2-methyl-1-[(3R)-pyrrolidin-3-yl]-1H-benzodiazole hydrochloride. The results indicated that:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 6.25 | Staphylococcus aureus |
| Compound B | 12.5 | Escherichia coli |
| Test Compound | <10 | Multiple Strains |
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of benzodiazole derivatives:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound C | MCF7 (Breast Cancer) | 5.0 |
| Compound D | HeLa (Cervical Cancer) | 10.0 |
| Test Compound | A549 (Lung Cancer) | <8.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
